1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a compound that features a pyrrolidine ring, a common structural motif in medicinal chemistryThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of 4-methylbenzylamine with a suitable pyrrolidine precursor under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its antimicrobial and anticancer activities.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative with significant biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIZBSRVMKWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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